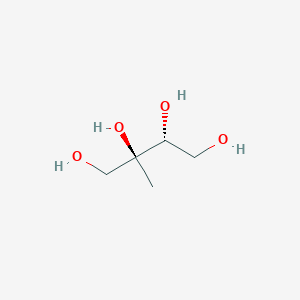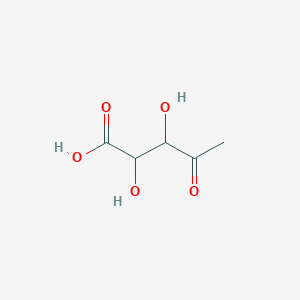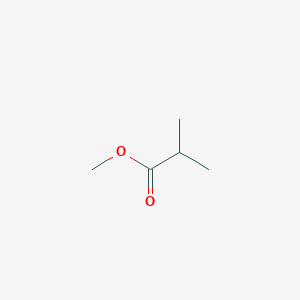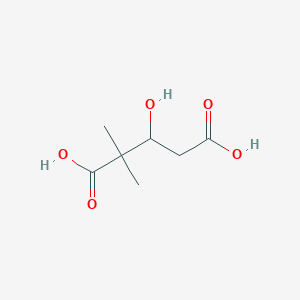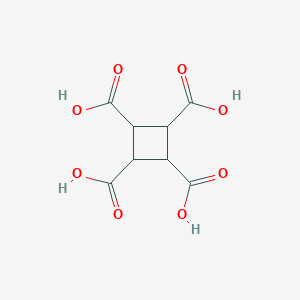
Dibenzylfluorescein
Descripción general
Descripción
La dibencilfluoresceína es una sonda fluorogénica que actúa como sustrato para isoformas específicas del citocromo P450, incluidas CYP3A4, CYP2C8, CYP2C9, CYP2C19 y aromatasa (CYP19) . Se utiliza comúnmente en la investigación científica para detectar cambios en la actividad catalítica del citocromo P450 causados por fármacos o enfermedades .
Aplicaciones Científicas De Investigación
La dibencilfluoresceína se utiliza ampliamente en la investigación científica para diversas aplicaciones, que incluyen:
Mecanismo De Acción
La dibencilfluoresceína ejerce sus efectos a través de la desalquilación por las enzimas del citocromo P450. La reacción de desalquilación da como resultado la formación de un éster de fluoresceína, que puede hidrolizarse aún más a fluoresceína en presencia de una base . El producto fluorescente se puede cuantificar, lo que permite a los investigadores evaluar la actividad catalítica de las enzimas del citocromo P450 .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dibenzylfluorescein interacts with various enzymes and proteins, particularly the cytochrome P450 isoforms . It serves as a substrate for these enzymes, and its interactions with them are crucial for its function as a fluorogenic probe . The nature of these interactions involves the dealkylation of this compound by these CYP isoforms to produce fluorescein benzyl ether .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for specific CYP isoforms . By serving as a substrate, this compound can be used to detect changes in CYP catalytic activity caused by drugs or disease . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its dealkylation by CYP isoforms to produce fluorescein benzyl ether . This process is crucial for its function as a fluorogenic probe . The fluorescein product can be quantitated after the addition of base, which hydrolyzes the ester and increases the pH for optimal fluorescein fluorescence detection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of the CYP isoforms . It interacts with these enzymes as a substrate, and this interaction can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are related to its role as a substrate for CYP isoforms . It may interact with transporters or binding proteins, and these interactions can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is related to its function as a substrate for CYP isoforms . It may be directed to specific compartments or organelles based on its interactions with these enzymes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La dibencilfluoresceína se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de grupos bencilo a la fluoresceína. La reacción típicamente involucra el uso de cloruro de bencilo y fluoresceína en presencia de una base como el carbonato de potasio . La reacción se lleva a cabo bajo condiciones de reflujo para asegurar el acoplamiento completo de los grupos bencilo a la molécula de fluoresceína.
Métodos de Producción Industrial
La producción industrial de dibencilfluoresceína sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
La dibencilfluoresceína experimenta varios tipos de reacciones químicas, que incluyen:
Desalquilación: Catalizada por enzimas del citocromo P450, lo que da como resultado la formación de éster de fluoresceína.
Hidrólisis: En presencia de una base como el hidróxido de sodio, la dibencilfluoresceína se hidroliza para formar fluoresceína.
Reactivos y Condiciones Comunes
Desalquilación: Enzimas del citocromo P450 (CYP3A4, CYP2C8, CYP2C9, CYP2C19 y CYP19) en presencia de NADPH.
Hidrólisis: Hidróxido de sodio (2 M) a temperatura ambiente.
Principales Productos
Desalquilación: Éster de fluoresceína.
Hidrólisis: Fluoresceína.
Comparación Con Compuestos Similares
La dibencilfluoresceína es única en su capacidad para actuar como sustrato para múltiples isoformas del citocromo P450. Compuestos similares incluyen:
Éter de bencilo de resorufina: Otra sonda fluorogénica utilizada para estudiar la actividad del citocromo P450.
7-Benciloxi-4-trifluorometilcumarina: Utilizada en ensayos similares para detectar actividad enzimática.
7-Metoxí-4-(trifluorometil)cumarina: Otro sustrato para las enzimas del citocromo P450.
La dibencilfluoresceína destaca por su amplia especificidad de sustrato y su alta sensibilidad en la detección de cambios en la actividad enzimática .
Propiedades
IUPAC Name |
benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJGKSLPSGPFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97744-44-0 | |
| Record name | Dibenzylfluorescein | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

